molecular formula C17H19F2N3O5S2 B2677796 N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide CAS No. 1798680-45-1

N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2677796
CAS No.: 1798680-45-1
M. Wt: 447.47
InChI Key: VVMMICZRZYLUJV-UHFFFAOYSA-N
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Description

N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide is a complex organic compound featuring a thiazolidine ring, a piperidine ring, and a difluorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine. For instance, 2-aminothiophenol can react with a carbonyl compound under acidic conditions to form the thiazolidine ring.

    Piperidine Derivative Synthesis: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The thiazolidine and piperidine derivatives are then coupled using a linker such as a propyl group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Introduction of the Difluorobenzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (for bromination) or nitric acid (for nitration).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets, particularly those involving oxidative stress and inflammation.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The difluorobenzenesulfonamide group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Piperidine Derivatives: Compounds like piperidine-based alkaloids have various pharmacological activities.

    Sulfonamides: This class of compounds is widely used as antibiotics and in other therapeutic applications.

Uniqueness

N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide is unique due to the combination of its structural features, which confer a distinct set of biological activities and potential therapeutic applications. The presence of both the thiazolidine and piperidine rings, along with the difluorobenzenesulfonamide group, makes it a versatile compound for various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]-3-oxopropyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O5S2/c18-12-2-1-3-13(19)16(12)29(26,27)20-7-4-14(23)21-8-5-11(6-9-21)22-15(24)10-28-17(22)25/h1-3,11,20H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMMICZRZYLUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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